3-(Piperidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane is a complex bicyclic compound that features a unique structure combining a piperidine ring with an oxa-azabicyclo[3.2.1]octane framework. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a piperidine derivative with an appropriate electrophile to form the bicyclic structure. For example, the reaction of a piperidine derivative with an acrylate or acrylic acid derivative can lead to the formation of the desired bicyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes the preparation of intermediates, followed by cyclization and purification steps. The use of protective groups and specific reaction conditions, such as temperature and solvent choice, are crucial to achieving the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Piperidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a β-lactamase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. For instance, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics. This inhibition enhances the efficacy of the antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
3-(4-Piperidinyl)-2-phenyl-1H-indole: A compound with a similar piperidine moiety but different overall structure.
8-Azabicyclo[3.2.1]octane: Shares the bicyclic framework but lacks the piperidine ring.
Uniqueness
3-(Piperidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane is unique due to its combination of a piperidine ring with an oxa-azabicyclo[3.2.1]octane structure. This unique arrangement imparts specific chemical and biological properties that are not observed in other similar compounds. Its potential as a β-lactamase inhibitor and its role in the synthesis of complex molecules highlight its significance in medicinal chemistry and drug development .
Properties
Molecular Formula |
C11H20N2O |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3-piperidin-4-yl-8-oxa-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H20N2O/c1-2-11-8-13(7-10(1)14-11)9-3-5-12-6-4-9/h9-12H,1-8H2 |
InChI Key |
UNTROVBPKMBQLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1O2)C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.